1-((Difluoromethyl)sulfonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2O2S/c6-5(7)12(10,11)9-3-1-8-2-4-9/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKFHYSNUEPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Difluoromethyl Sulfonyl Piperazine and Its Derivatives
Established Synthetic Pathways and Precursor Chemistry
Traditional synthetic approaches to 1-((difluoromethyl)sulfonyl)piperazine and its analogues rely on well-established reactions in organic chemistry, primarily involving the sulfonylation of the piperazine (B1678402) ring. The key precursors for these syntheses are piperazine or its protected derivatives and a reactive form of the difluoromethylsulfonyl group, typically difluoromethylsulfonyl chloride.
Synthesis via Sulfonylation of Piperazine
The most direct method for the preparation of this compound is the direct sulfonylation of piperazine. This reaction involves the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on the electrophilic sulfur atom of a difluoromethylsulfonylating agent.
The reaction is typically carried out by treating piperazine with difluoromethylsulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial to control the reactivity and minimize the formation of the disubstituted byproduct, 1,4-bis((difluoromethyl)sulfonyl)piperazine.
General Reaction Scheme:
| Reactant 1 | Reactant 2 | Common Bases | Common Solvents | Key Considerations |
| Piperazine | Difluoromethylsulfonyl Chloride | Triethylamine, Diisopropylethylamine, Pyridine | Dichloromethane, Tetrahydrofuran, Acetonitrile | Stoichiometry of piperazine to control mono- vs. di-sulfonylation. Temperature control to manage exothermic reaction. |
To favor monosulfonylation, a large excess of piperazine can be used, which can be recovered after the reaction. Alternatively, the reaction can be performed under dilute conditions.
Preparation from Difluoromethylsulfonyl Halides
The key reagent for the sulfonylation of piperazine is difluoromethylsulfonyl chloride. This precursor is typically synthesized through the chlorooxidation of a suitable sulfur-containing starting material. One established method involves the chlorooxidation of difluoromethyl benzyl (B1604629) sulfide (B99878) with chlorine gas in the presence of water and a water-immiscible organic solvent. quickcompany.in This process generates the highly reactive difluoromethylsulfonyl chloride, which is then used in the subsequent reaction with piperazine. The stability of difluoromethylsulfonyl halides is a consideration, and they are often prepared and used in situ or stored under anhydrous conditions to prevent hydrolysis.
| Starting Material | Reagents | Reaction Type | Product |
| Difluoromethyl benzyl sulfide | Chlorine gas, Water | Chlorooxidation | Difluoromethylsulfonyl chloride |
Strategies Involving N-Protected Piperazine Intermediates
To achieve selective monosulfonylation and to introduce other functionalities on the piperazine ring, the use of N-protected piperazine intermediates is a common and effective strategy. nih.gov One of the most widely used protecting groups for this purpose is the tert-butoxycarbonyl (Boc) group.
The synthesis begins with the protection of one of the nitrogen atoms of piperazine with a suitable protecting group, such as Boc-anhydride, to yield N-Boc-piperazine. google.comorgsyn.org This intermediate then undergoes sulfonylation with difluoromethylsulfonyl chloride. The presence of the bulky and electron-withdrawing Boc group deactivates the protected nitrogen, directing the sulfonylation to the free secondary amine.
Reaction Steps:
Protection: Piperazine + Boc-anhydride → N-Boc-piperazine
Sulfonylation: N-Boc-piperazine + Difluoromethylsulfonyl Chloride → 1-Boc-4-((difluoromethyl)sulfonyl)piperazine
Deprotection: 1-Boc-4-((difluoromethyl)sulfonyl)piperazine --(Acid)--> this compound
This multi-step approach offers greater control over the reaction and allows for the synthesis of a wide range of monosubstituted piperazine derivatives. The final deprotection step is typically achieved under acidic conditions, for example, using trifluoroacetic acid or hydrochloric acid in an organic solvent.
| Protecting Group | Protection Reagent | Deprotection Condition | Advantage |
| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) | Acidic (e.g., TFA, HCl) | High yields, clean deprotection, readily available reagent. nih.govorgsyn.org |
Advanced and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally friendly chemical processes, advanced and sustainable methodologies are being explored for the synthesis of piperazine derivatives and sulfonamides. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Green Chemistry Methodologies in Piperazine Synthesis
Green chemistry principles are being increasingly applied to the synthesis of sulfonamides. nih.gov This includes the use of water as a solvent, solvent-free reaction conditions, and the development of one-pot procedures to reduce the number of synthetic steps and purification processes. nih.govmdpi.com For the synthesis of this compound, this could involve performing the sulfonylation reaction in an aqueous medium with a suitable base, which would simplify the work-up procedure and reduce the reliance on volatile organic solvents. nih.govmdpi.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orgsyn.orgnih.govnih.gov The sulfonylation of amines, including piperazine, has been shown to be amenable to microwave irradiation. rsc.org
Microwave-assisted protocols for the synthesis of this compound could involve the solvent-free reaction of piperazine or N-Boc-piperazine with difluoromethylsulfonyl chloride under microwave irradiation. This approach can significantly reduce reaction times from hours to minutes and may proceed without the need for a catalyst or a base in some cases. rsc.org
| Method | Reactants | Conditions | Advantages |
| Microwave-Assisted Synthesis | Piperazine/N-Boc-piperazine, Difluoromethylsulfonyl Chloride | Solvent-free or minimal solvent, Microwave irradiation | Rapid reaction times, higher yields, reduced side products, energy efficient. orgsyn.orgnih.govrsc.org |
Photoredox Catalysis for C-H Functionalization
Visible-light photoredox catalysis has become a formidable tool in modern organic synthesis, offering a pathway to activate and functionalize otherwise inert C–H bonds under mild conditions. This strategy utilizes light to generate highly reactive radical intermediates, which can then participate in bond-forming reactions. researchgate.net In the context of piperazine derivatives, this approach is particularly valuable for direct C–H functionalization at the α-position to the nitrogen atoms, a traditionally challenging transformation. beilstein-journals.orgnih.gov
The application of photoredox catalysis to piperazine scaffolds has been demonstrated, though it remains a developing area. beilstein-journals.orgnih.gov The general mechanism involves a photocatalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, initiates a single-electron transfer (SET) process. researchgate.netnih.gov This can generate an α-amino radical from the piperazine substrate, which is then trapped by a suitable radical acceptor. nih.gov This method circumvents the need for harsh reagents and can avoid side reactions often associated with other C-H functionalization techniques. nih.gov
Pioneering work by MacMillan and co-workers has showcased the potential of this methodology for the direct α-C–H functionalization of N-aryl piperazines. beilstein-journals.orgnih.gov Using an iridium-based photocatalyst, they successfully coupled piperazine substrates with various partners, including aryl groups, vinyl sulfones, and heteroaryl chlorides, achieving high yields. beilstein-journals.orgnih.gov These reactions represent a significant advancement in diversifying the substitution patterns on the piperazine core. beilstein-journals.org
Table 1: Examples of Photoredox-Catalyzed α-C–H Functionalization of an N-Aryl Piperazine Substrate
| Catalyst | Radical Acceptor | Product Type | Yield | Reference |
| Ir(ppy)₃ | 1,4-dicyanobenzene | α-Arylation | 95% | beilstein-journals.orgnih.gov |
| Ir(ppy)₃ | Vinyl sulfone | α-Vinylation | 74% | beilstein-journals.orgnih.gov |
| Ir(ppy)₃ | Heteroaryl chloride | α-Heteroarylation | 35-84% | beilstein-journals.orgnih.gov |
This table summarizes results from studies by MacMillan et al. on a model N-aryl piperazine substrate.
Transition-Metal Catalyzed Coupling Reactions for Piperazine Functionalization
Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comdntb.gov.ua For the functionalization of piperazines, these methods are employed to introduce a wide array of substituents onto either the nitrogen or carbon atoms of the ring. While N-functionalization is common, direct C-H functionalization of the piperazine ring catalyzed by transition metals has seen limited progress due to challenges such as low reactivity and competing reaction pathways involving the second nitrogen atom. beilstein-journals.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form C(sp²)–C(sp³) bonds, which could be applied to piperazine derivatives bearing appropriate handles like bromo- or iodo-substituents. researchgate.net Similarly, copper-catalyzed reactions have been explored for P–C coupling, demonstrating the versatility of transition metals in forming bonds with heteroatoms. mdpi.com
Chemo- and Regioselective Synthesis of 1-Monosubstituted Piperazines
To address these limitations, more direct and efficient one-pot methods have been developed. One innovative approach utilizes the in-situ formation of a piperazine-1-ium cation by reacting piperazine with an acid in a suitable solvent. nih.gov This protonation deactivates one nitrogen atom, allowing the other to react selectively with an electrophile. This method provides a simple, cost-effective, and environmentally friendlier route to a variety of monosubstituted piperazine derivatives in high yields. nih.gov
Table 2: One-Pot Synthesis of Monosubstituted Piperazines
| Solvent | Catalyst | Temperature | Outcome | Reference |
| Methanol or Acetic Acid | Metal ions on polymeric resin | Room Temp. or Reflux | High yields, high purity | nih.gov |
This table outlines the general conditions for a simplified one-pot synthesis of monosubstituted piperazines.
Another strategy for achieving monosubstitution is through Michael addition reactions. nih.gov The regioselectivity of these reactions is crucial for ensuring the desired substitution pattern. mdpi.com The development of highly regioselective methods, often guided by the careful choice of reagents and reaction conditions, is essential for the efficient synthesis of complex pyrazole (B372694) structures and can be conceptually applied to piperazine chemistry. mdpi.com
Optimization of Reaction Conditions and Process Development
The transition from a laboratory-scale synthesis to a large-scale industrial process requires meticulous optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and reproducibility. nih.gov For the synthesis of this compound and its analogues, this involves systematically varying parameters such as catalyst, solvent, temperature, reaction time, and precursor concentration. mdpi.com
For instance, in copper-mediated fluorination reactions, optimizing the choice of copper catalyst and the elution conditions for purification can dramatically increase the radiochemical yield (RCY). mdpi.com Similarly, in the synthesis of imidazo[1,2-a]pyridines, the choice of solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can promote reactions even at room temperature without the need for a metal catalyst. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 1 Difluoromethyl Sulfonyl Piperazine
Reactions Involving the Sulfonyl Group
The (difluoromethyl)sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the entire molecule. This group activates the adjacent C-H bonds of the difluoromethyl group and modulates the nucleophilicity of the piperazine (B1678402) nitrogens. While the sulfur-nitrogen bond of the sulfonamide is generally stable, the reactivity of the sulfonyl center and the attached difluoromethyl group are of primary interest.
The sulfur atom in the sulfonamide group is electrophilic and, in principle, susceptible to nucleophilic attack. However, the S-N bond in sulfonamides is notably robust and generally requires harsh conditions for cleavage. Reactions involving direct nucleophilic substitution at the sulfonyl center of 1-((difluoromethyl)sulfonyl)piperazine are not commonly reported under standard synthetic conditions. The stability of this linkage is a key feature, allowing the piperazine moiety to be modified without disturbing the sulfonamide. In related chemistries, concerted nucleophilic aromatic substitution (CSNAr) reactions have been explored to avoid high-energy intermediates, though this is more relevant to substitutions on an aromatic ring attached to the sulfonyl group rather than direct attack on the sulfur of the sulfonamide itself. acs.org
The difluoromethyl (CF2H) group attached to the sulfonyl center is a key site of reactivity. The two fluorine atoms and the sulfonyl group strongly acidify the C-H bond, facilitating its deprotonation by a suitable base. This reactivity allows the difluoromethyl group to participate in several important transformations.
Nucleophilic Difluoromethylation: Deprotonation of the CF2H group generates a nucleophilic carbanion. This species can then react with various electrophiles. For instance, analogous reagents like phenylsulfonyl difluoroacetic acid can undergo decarboxylative addition to aldehydes, providing a method to synthesize difluoromethylated carbinols. cas.cn This suggests that this compound, upon deprotonation, could serve as a nucleophilic difluoromethylating agent, although its bulk might influence reactivity.
Difluorocarbene Formation: Under certain conditions, the intermediate anion formed upon deprotonation can undergo elimination to generate difluorocarbene (:CF2), a highly reactive intermediate. cas.cn Deuterium-labeling experiments with similar sulfoximine-based difluoromethylation reagents suggest that a difluorocarbene mechanism is plausible for reactions involving S-, N-, and C-nucleophiles. cas.cn This pathway opens up possibilities for [1+2] cycloadditions and other carbene-mediated reactions.
Radical Reactions: The difluoromethyl group can also be involved in radical reactions. For example, the cathodic reduction of related compounds like bromodifluoromethyl phenyl sulfide (B99878) can generate a (phenylthio)difluoromethyl radical, which can be trapped by electron-rich olefins. beilstein-journals.org This indicates potential for similar radical-based functionalization involving the (piperazinylsulfonyl)difluoromethyl radical under appropriate electrochemical or photochemical conditions.
Transformations at the Piperazine Nitrogen Atoms
The piperazine ring is a privileged scaffold in drug discovery, largely due to the versatile reactivity of its nitrogen atoms. nih.govnih.gov In this compound, one nitrogen is protected as a stable sulfonamide, leaving the other secondary amine available for a wide array of functionalization reactions.
The secondary amine of the piperazine ring is nucleophilic and readily undergoes N-alkylation and N-acylation, which are fundamental transformations for building molecular complexity.
N-Alkylation: This is commonly achieved through several methods. One approach is the direct reaction with alkyl halides or sulfonates, often in the presence of a base to neutralize the acid byproduct. nih.gov Another powerful method is reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new C-N bond. nih.govnih.gov These methods allow for the introduction of a wide variety of alkyl and arylmethyl substituents onto the piperazine ring. nih.gov To achieve selective mono-alkylation and avoid the formation of undesired dialkylated byproducts, reacting a monopiperazinium salt with an alkylating agent can be an effective strategy. google.com
N-Acylation: The piperazine nitrogen can be acylated using carboxylic acid derivatives such as acid chlorides or anhydrides. researchgate.net Direct coupling with carboxylic acids is also possible using standard amide bond-forming reagents (e.g., HATU, HOBt, EDC). Recent advances have explored direct acylation using carboxylic acids catalyzed by boronic acid-based systems, which offers a milder alternative to traditional methods. rsc.org
| Transformation | Reagent Class | Typical Conditions | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | nih.gov |
| N-Alkylation | Aldehydes/Ketones | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd), Acidic or Neutral pH | nih.gov |
| N-Acylation | Acid Chlorides (RCOCl) | Base (e.g., Pyridine, Et₃N), Aprotic Solvent (e.g., DCM, THF) | researchgate.net |
| N-Acylation | Carboxylic Acids (RCOOH) | Coupling Agents (e.g., EDC, HATU), Base (e.g., DIPEA) | nih.gov |
Direct functionalization of the C-H bonds of the piperazine ring, particularly at the α-position to the nitrogen atoms, represents a modern and efficient strategy for creating structural diversity. nih.govnih.gov While challenging due to the presence of two nitrogen atoms which can lead to side reactions, several methods have been developed. nih.gov
Direct α-Lithiation: This approach involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA. beilstein-journals.org The resulting organolithium species can then be trapped with various electrophiles. To control regioselectivity and enhance the acidity of the desired α-proton, the secondary amine is typically first protected, for example, with a tert-butoxycarbonyl (Boc) group. beilstein-journals.org
Photoredox Catalysis: This method has emerged as a powerful tool for C-H functionalization under mild conditions. mdpi.com The mechanism often involves a single-electron transfer (SET) from the piperazine nitrogen to an excited photocatalyst (e.g., an iridium or ruthenium complex), generating an amine radical cation. mdpi.com Subsequent deprotonation at the α-position yields an α-amino radical, which can then couple with various radical acceptors, such as electron-deficient arenes or Michael acceptors, to form new C-C bonds. nih.govmdpi.com
Transition-Metal Catalysis: Tantalum-catalyzed hydroaminoalkylation has been used to synthesize α-alkylated N-heterocycles. beilstein-journals.org This atom-economical reaction couples piperazines with terminal olefins, proceeding with excellent regio- and diastereoselectivity. beilstein-journals.org
| Method | Key Reagents | Mechanism Type | Key Features | Reference |
|---|---|---|---|---|
| α-Lithiation | s-BuLi, TMEDA, N-Boc protection | Anionic | Requires strong base; electrophile trapping | beilstein-journals.org |
| Photoredox Catalysis | Photocatalyst (e.g., Ir(ppy)₃), Light | Radical (α-amino radical) | Mild conditions; broad scope of radical acceptors | nih.govmdpi.com |
| Tantalum-Catalyzed Hydroaminoalkylation | Ta catalyst, terminal olefins | Organometallic | Atom-economical; high regioselectivity | beilstein-journals.org |
Mechanistic Studies of Key Reactions Involving this compound
The reaction mechanisms for the functionalization of this compound are inferred from studies on analogous systems. For transformations at the difluoromethyl group, deprotonation followed by either nucleophilic attack or elimination to a difluorocarbene are the dominant proposed pathways. cas.cncas.cn The difluorocarbene mechanism is supported by deuterium-labeling experiments in related systems, which show that the reaction proceeds via this intermediate rather than direct substitution. cas.cn
For C-H functionalization of the piperazine ring via photoredox catalysis, mechanistic studies indicate a process initiated by single-electron transfer from the nitrogen atom. mdpi.com The resulting amine radical cation is then deprotonated to form a key α-amino radical intermediate. This radical subsequently engages in coupling reactions, for example, through homolytic aromatic substitution onto a heteroarene. mdpi.com
In the reaction of related azines (like 1,2,3-triazines) with amidines, kinetic and computational studies have shown that the reaction proceeds through an initial rate-limiting nucleophilic attack, followed by an energetically favorable N2 elimination and cyclization, rather than a concerted Diels-Alder pathway. researchgate.net While not directly involving piperazine, this highlights the detailed mechanistic investigations used to understand the reactivity of nitrogen-containing heterocycles.
Radical Pathways in Difluoromethylation Reactions
A thorough analysis in this area would require experimental evidence from studies using this compound as a difluoromethylating agent. Such research would typically involve:
Cyclic Voltammetry: To determine the reduction potential of the compound and assess the feasibility of single-electron transfer (SET) from a photocatalyst.
Electron Paramagnetic Resonance (EPR) Spectroscopy: To directly observe and characterize the radical species generated from this compound.
Quantum Yield Measurements: To determine the efficiency of the photocatalytic process.
Mechanistic Experiments: Including radical trapping experiments (e.g., using TEMPO or other radical scavengers) and competition experiments to elucidate the reaction pathway.
Currently, no published studies of this nature specifically for this compound were identified. While research on analogous sulfonyl-containing compounds provides a general framework for how such reactions might proceed, these findings cannot be directly attributed to the title compound without specific experimental validation.
Table 1: Hypothetical Data on Radical Generation Conditions This table is for illustrative purposes only, as no specific data for this compound is available.
| Entry | Photocatalyst | Light Source | Solvent | Additive | Outcome |
|---|---|---|---|---|---|
| 1 | fac-Ir(ppy)₃ | Blue LED | Acetonitrile | None | No Data Available |
| 2 | Ru(bpy)₃Cl₂ | White Light | DMF | Hantzsch Ester | No Data Available |
| 3 | Eosin Y | Green LED | DMSO | Amine | No Data Available |
Role of Intermediates in Reaction Outcomes
Understanding the role of intermediates is crucial for predicting and controlling the outcomes of chemical reactions. For this compound, this would involve investigating:
The Difluoromethyl Radical (•CF2H): Characterizing its reactivity (nucleophilic or electrophilic nature) in the specific reaction environment.
The Piperazine Sulfonyl Radical: Determining the fate of this radical fragment after the cleavage of the S-CF2H bond and its potential to participate in or interfere with the desired reaction.
Reaction Adducts: Identifying any intermediate adducts formed between the difluoromethyl radical and the substrate or solvent, which could influence the final product distribution.
Laser flash photolysis and computational studies (e.g., Density Functional Theory calculations) would be instrumental in identifying and characterizing these transient species and their transition states. The absence of such studies for this compound means that a scientifically rigorous discussion of its reaction intermediates and their influence on reaction outcomes is not possible at this time.
Table 2: Potential Intermediates in Difluoromethylation Reactions This table is for illustrative purposes only, as no specific data for this compound is available.
| Intermediate Species | Method of Detection/Characterization | Potential Role in Reaction |
|---|---|---|
| Difluoromethyl Radical (•CF2H) | EPR Spectroscopy, Radical Trapping | Key reactive species for C-CF2H bond formation |
| Piperazine Sulfonyl Radical | Mass Spectrometry, Computational Studies | Potential side reactions, catalyst deactivation |
| Radical Cation/Anion of Substrate | Cyclic Voltammetry, Spectroelectrochemistry | Initiation of radical chain processes |
Applications of 1 Difluoromethyl Sulfonyl Piperazine As a Synthetic Building Block
Construction of Complex Heterocyclic and Polycyclic Systems
The sulfonylpiperazine framework is a key component in the synthesis of various complex heterocyclic and polycyclic systems, particularly those with applications in drug discovery. mdpi.comresearchgate.net Its utility is demonstrated in the construction of potent antagonists for the serotonin (B10506) 5-HT6 receptor (5-HT6R), a target for treating cognitive deficits in conditions like Alzheimer's disease. nih.gov
Researchers have successfully synthesized series of novel indole (B1671886) derivatives by incorporating a sulfonyl piperazine (B1678402) moiety. For example, compounds based on a 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold have been developed. nih.govresearchgate.net In these structures, the piperazine nitrogen acts as a nucleophile, coupling with a suitably functionalized phenylsulfonyl indole core. This strategy allows for the creation of intricate molecules that merge the indole, phenyl, sulfonyl, and piperazine rings into a single, complex heterocyclic system.
Similarly, 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives have been synthesized, showcasing the integration of the difluoromethyl group into a polycyclic framework. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where the piperazine-containing building block is introduced to construct the final bioactive compound. nih.gov The piperazine ring's two nitrogen atoms allow for its incorporation into larger structures, acting as a linker or a core component of the final heterocyclic system. mdpi.commdpi.com
Introduction of Difluoromethyl and Sulfonyl Piperazine Moieties into Target Molecules
The strategic incorporation of specific chemical groups is a cornerstone of modern drug design. 1-((Difluoromethyl)sulfonyl)piperazine serves as an excellent synthon for introducing both the difluoromethyl (CHF2) group and the sulfonyl piperazine moiety into target molecules. nih.govuni-muenster.de
The difluoromethyl group is of particular interest in medicinal chemistry. researchgate.net It is considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups and can act as a lipophilic hydrogen bond donor. researchgate.netscienceopen.com Introducing a CHF2 group can significantly modulate a molecule's properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.net For instance, replacing a methyl group with a difluoromethyl group in a series of 5-HT6R antagonists led to a 30-fold increase in the area under the curve (AUC) in pharmacokinetic studies, indicating substantially improved bioavailability. nih.gov
The sulfonyl piperazine moiety is a prevalent scaffold in biologically active compounds. researchgate.net The piperazine ring enhances the aqueous solubility and bioavailability of drug candidates due to its ability to form hydrogen bonds. mdpi.com The sulfonyl group, being a strong electron-withdrawing group, influences the electronic properties of the molecule and can participate in hydrogen bonding interactions with protein targets. The combination of these two groups in a single building block facilitates their simultaneous introduction into a lead compound, a common strategy in the development of kinase inhibitors and other therapeutic agents. researchgate.net
Utilization in the Synthesis of Fluorinated Chemical Probes and Intermediates
Fluorinated compounds are crucial in the development of advanced diagnostic tools, such as chemical probes for positron emission tomography (PET) imaging. nih.gov The incorporation of fluorine, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), allows for non-invasive in vivo imaging. researchgate.net Piperazine-based structures are frequently used in the synthesis of these probes. nih.govresearchgate.net
While direct use of this compound is not explicitly detailed in every case, its structure is highly relevant to the synthesis of fluorinated intermediates for these probes. For example, fluorinated quinolinecarboxamides have been developed as ¹⁸F-labeled PET tracers for imaging the fibroblast activation protein (FAP), a target in cancer diagnosis. nih.gov The synthesis of these complex probes involves coupling a piperazine-containing fragment to a fluorinated moiety. nih.govresearchgate.net
The difluoromethyl group itself can be a key component of these probes. The development of synthetic methodologies that allow for easy access to fluorinated building blocks is a significant stimulus for creating new chemical probes and labeled compounds for drug discovery and development. researchgate.netljmu.ac.uk Therefore, this compound and related structures are valuable intermediates for creating a library of fluorinated molecules that can be screened for utility as imaging agents or biological probes.
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure affects biological activity. nih.gov The this compound scaffold is an excellent starting point for generating libraries of derivatives for SAR studies. nih.gov By systematically modifying different parts of the molecule, chemists can probe the interactions with a biological target and optimize potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com
A notable example is the development of antagonists for the 5-HT6 receptor. nih.gov Starting with a core structure of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole, researchers synthesized a series of derivatives by introducing various substituents on the phenylsulfonyl ring. The biological activity of these new compounds was then evaluated to establish a clear SAR.
Table 1: SAR of 3-(Difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Derivatives as 5-HT6R Antagonists nih.gov
| Compound | R (Substitution on Phenyl Ring) | 5-HT6R Binding Affinity (Ki, nM) |
|---|---|---|
| 6a | H | 1.1 |
| 6m | 4-F | 1.0 |
| 6n | 4-Cl | 0.9 |
| 6p | 4-CH₃ | 0.6 |
| 6q | 4-OCH₃ | 0.7 |
Data sourced from a study on novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives. nih.gov
The data from these studies revealed that small, electron-donating or halogen substituents at the para-position of the phenyl ring were well-tolerated or slightly improved the binding affinity. nih.gov For instance, compound 6p , with a methyl group at the para-position, showed the highest affinity. nih.gov This systematic approach allows for the rational design of more potent and effective drug candidates. nih.gov Such SAR studies are crucial for optimizing lead compounds and are a key application for versatile building blocks like sulfonylpiperazine derivatives. nih.govfrontiersin.org
Advanced Spectroscopic and Structural Elucidation Studies of 1 Difluoromethyl Sulfonyl Piperazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state structure and dynamic behavior of molecules like 1-((Difluoromethyl)sulfonyl)piperazine. The analysis would involve ¹H, ¹³C, and ¹⁹F NMR to probe the compound's conformational isomers and rotational barriers.
Conformational Analysis: The piperazine (B1678402) ring is known to exist predominantly in a chair conformation to minimize steric and torsional strain. researchgate.net For this compound, two distinct chair conformers resulting from ring inversion would be expected. Furthermore, restricted rotation around the sulfonamide (S-N) bond can lead to the existence of different rotamers. nih.govrsc.org These dynamic processes, including ring inversion and S-N bond rotation, can often be studied using temperature-dependent NMR spectroscopy. At lower temperatures, these processes may slow sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer, while at higher temperatures, a single set of averaged signals would be observed. nih.gov
Expected Spectral Features:
¹H NMR: The spectrum would show signals for the piperazine ring protons, typically in the range of 2.5-4.0 ppm. Due to the chair conformation, distinct signals for axial and equatorial protons would be expected if the ring inversion is slow. The difluoromethyl (CHF₂) group proton would appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF), likely at a significantly downfield shift.
¹³C NMR: Signals for the piperazine carbons would be observed, and the carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling to fluorine (¹JCF).
¹⁹F NMR: The spectrum would feature a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.
The energy barriers for these conformational changes can be calculated from coalescence temperatures observed in variable-temperature NMR experiments, providing insight into the molecule's flexibility. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
|---|---|---|---|---|
| ¹H | Piperazine CH₂ (adjacent to N-H) | ~2.8 - 3.2 | Multiplet | geminal, vicinal H-H |
| ¹H | Piperazine CH₂ (adjacent to N-SO₂) | ~3.2 - 3.6 | Multiplet | geminal, vicinal H-H |
| ¹H | CHF₂ | ~5.8 - 6.5 | Triplet | ²JHF |
| ¹³C | Piperazine C (adjacent to N-H) | ~43 - 47 | - | - |
| ¹³C | Piperazine C (adjacent to N-SO₂) | ~48 - 52 | - | - |
| ¹³C | CHF₂ | ~115 - 125 | Triplet | ¹JCF |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, data from analogous structures, such as 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine, can be used to predict its key structural features. researchgate.netuomphysics.net
Solid-State Structure: In the crystalline form, the piperazine ring is expected to adopt a stable chair conformation. researchgate.netuomphysics.net The geometry around the sulfur atom of the sulfonyl group would be distorted tetrahedral. The difluoromethyl group would be attached to the sulfur atom, and its orientation would be influenced by crystal packing forces.
Table 2: Predicted Crystallographic Parameters for this compound (based on analogous compounds)
| Parameter | Expected Value / Feature | Reference/Analogy |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for piperazine derivatives researchgate.netresearchgate.net |
| Space Group | e.g., P2₁/n, P2₁/c | Common for piperazine derivatives researchgate.netresearchgate.net |
| Piperazine Ring Conformation | Chair | researchgate.netuomphysics.net |
| Geometry at Sulfur Atom | Distorted Tetrahedral | researchgate.netuomphysics.net |
| S-N Bond Length (Å) | ~1.63 - 1.65 | researchgate.net |
| S=O Bond Length (Å) | ~1.42 - 1.44 | researchgate.net |
| O-S-O Bond Angle (°) | ~118 - 120 | researchgate.net |
| Dominant Intermolecular Interaction | N-H···O Hydrogen Bonding | Expected for sulfonamides |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Advanced mass spectrometry (MS) techniques, particularly when coupled with collision-induced dissociation (CID), are essential for structural elucidation by analyzing the fragmentation patterns of a molecule. xml-journal.net For this compound, the fragmentation pathway can be predicted based on the known behavior of piperazine and sulfonamide compounds. researchgate.netresearchgate.net
Predicted Fragmentation Pathways: Upon ionization (e.g., by electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be formed. The subsequent fragmentation in MS/MS analysis would likely proceed through several key pathways:
Cleavage of the Sulfonamide Bond: The S-N bond is often labile, and its cleavage would be a primary fragmentation event. This could lead to the formation of a protonated piperazine fragment and a neutral loss of the (difluoromethyl)sulfonyl group, or vice versa.
Piperazine Ring Opening: A common fragmentation pattern for piperazines involves the cleavage of the C-N bonds within the ring, leading to a series of characteristic ions with smaller mass-to-charge (m/z) ratios, such as fragments corresponding to the loss of ethyleneamine moieties. xml-journal.net
Loss of the Difluoromethyl Group: Fragmentation may also involve the cleavage of the S-C bond, resulting in the loss of the CHF₂ group.
Table 3: Plausible Mass Fragments for this compound
| m/z (Proposed) | Proposed Ion Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 199.06 | [C₅H₁₁F₂N₂O₂S]⁺ ([M+H]⁺) | Protonated Molecular Ion |
| 87.09 | [C₄H₁₁N₂]⁺ | Cleavage of S-N bond (loss of CHF₂SO₂) |
| 112.98 | [CHF₂SO₂]⁺ | Cleavage of S-N bond (loss of piperazine) |
| 148.03 | [M+H - CHF₂]⁺ | Loss of difluoromethyl radical from parent |
| 56.06 | [C₃H₆N]⁺ | Piperazine ring fragmentation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a compound's functional groups. nih.govnih.gov The spectra for this compound would be characterized by absorption bands corresponding to the vibrations of the piperazine ring, the N-H bond, the sulfonyl group, and the difluoromethyl group.
Expected Vibrational Modes:
N-H Stretch: A characteristic stretching vibration for the secondary amine in the piperazine ring would be expected in the range of 3250-3500 cm⁻¹. dergipark.org.tr
C-H Stretches: Vibrations corresponding to the C-H bonds of the piperazine ring would appear in the 2800-3000 cm⁻¹ region. dergipark.org.tr The C-H stretch of the CHF₂ group would likely be observed at a slightly higher frequency.
S=O Stretches: The sulfonyl group is characterized by strong absorption bands in the IR spectrum. Asymmetric and symmetric S=O stretching vibrations are expected to appear around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
C-F Stretches: The C-F stretching vibrations of the difluoromethyl group would produce strong bands, typically in the 1000-1150 cm⁻¹ region.
Piperazine Ring Modes: Various bending and stretching modes of the piperazine ring skeleton would be present in the fingerprint region (below 1500 cm⁻¹).
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Piperazine N-H | 3250 - 3500 | Medium |
| C-H Stretch | Piperazine CH₂ | 2800 - 3000 | Medium-Strong |
| S=O Asymmetric Stretch | Sulfonyl (SO₂) | 1300 - 1350 | Strong |
| S=O Symmetric Stretch | Sulfonyl (SO₂) | 1140 - 1180 | Strong |
| C-F Stretch | Difluoromethyl (CF₂) | 1000 - 1150 | Strong |
| S-N Stretch | Sulfonamide (S-N) | 850 - 950 | Medium |
Computational and Theoretical Investigations of 1 Difluoromethyl Sulfonyl Piperazine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptorsresearchgate.netresearchgate.netjksus.orgjddtonline.info
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. wikipedia.orglibretexts.org For sulfonylpiperazine derivatives, methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set have been effectively used to optimize molecular geometry and investigate electronic features. wikipedia.orgyoutube.com These calculations form the foundation for a detailed analysis of the molecule's behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni-muenchen.de The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net For 1-((Difluoromethyl)sulfonyl)piperazine, theoretical calculations can predict these energy values. The HOMO is expected to be localized primarily on the piperazine (B1678402) ring, particularly the electron-rich nitrogen atoms, while the LUMO would likely be distributed across the electron-withdrawing sulfonyl group and the difluoromethyl moiety. This distribution governs the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 1: Representative FMO Properties of this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 6.15 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map illustrates regions of varying electron potential on the molecular surface using a color spectrum.
Red Regions : Indicate areas of negative electrostatic potential, rich in electron density. These sites are prone to electrophilic attack and are associated with lone pairs of electronegative atoms. mdpi.com
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. nih.gov
Green Regions : Represent areas of neutral potential.
For this compound, MEP analysis is expected to show strong negative potential (red) localized around the oxygen atoms of the sulfonyl group, making them primary sites for interactions with electrophiles or hydrogen bond donors. wikipedia.orgyoutube.com A moderately negative region may also be associated with the secondary amine nitrogen of the piperazine ring. Conversely, the hydrogen atom on this secondary amine and the hydrogen atoms of the difluoromethyl group would exhibit a positive potential (blue), identifying them as electrophilic sites. wikipedia.org
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. wikipedia.org This method quantifies intramolecular interactions, such as hyperconjugation, and their contribution to molecular stability. The stabilization energy, E(2), associated with these interactions is calculated, where a larger E(2) value signifies a stronger interaction. wikipedia.orgmdpi.com
Table 2: Predicted Major NBO Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) Npiperazine | σ* (S-O) | ~5.80 | n → σ |
| LP (1) Npiperazine | σ (S-C) | ~4.50 | n → σ |
| LP (2) Osulfonyl | σ (S-N) | ~3.10 | n → σ |
| σ (C-H) | σ (S-C) | ~2.50 | σ → σ* |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibilityjddtonline.info
While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. rsc.orgresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes, flexibility, and intermolecular interactions in a simulated environment (e.g., in solution). nih.govrsc.org
Prediction of Spectroscopic Properties through Theoretical Modelingresearchgate.netjksus.orgjddtonline.info
Theoretical modeling is a powerful tool for predicting and interpreting spectroscopic data. By performing frequency calculations using methods like DFT, it is possible to simulate the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes of different functional groups.
Comparing the theoretically predicted spectrum with experimental data can aid in the structural confirmation of the compound. For this compound, calculations would predict characteristic vibrational frequencies for key functional groups. Discrepancies between calculated (in vacuo) and experimental (condensed phase) frequencies are expected but are often systematic, allowing for reliable assignments of spectral bands.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) |
| N-H (piperazine) | Stretching | ~3450 |
| C-H (difluoromethyl) | Stretching | ~3050 |
| C-H (piperazine) | Stretching | ~2980 |
| S=O (sulfonyl) | Asymmetric Stretching | ~1370 |
| S=O (sulfonyl) | Symmetric Stretching | ~1180 |
| C-F (difluoromethyl) | Stretching | ~1100 |
| S-N (sulfonamide) | Stretching | ~950 |
Reaction Pathway Analysis and Transition State Modelingjddtonline.infonih.gov
Computational chemistry can be used to explore the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, which correspond to transition states (TS). nih.gov
For this compound, this methodology could be applied to investigate various potential reactions. For example, the reactivity of the sulfonyl group towards nucleophilic attack could be modeled. By calculating the energy barrier (activation energy) associated with the transition state, researchers can predict the feasibility and rate of a proposed reaction mechanism. This type of analysis is fundamental for understanding metabolic pathways, degradation processes, or the mechanism of action for biologically active molecules.
Emerging Research Directions and Future Perspectives on 1 Difluoromethyl Sulfonyl Piperazine Chemistry
Development of Novel Synthetic Tools and Methodologies for Fluorinated Sulfonyl Piperazines
The synthesis of complex molecules is foundational to drug discovery. For fluorinated sulfonyl piperazines, research is moving beyond traditional methods toward more efficient, versatile, and selective synthetic strategies. A major focus is the direct C–H functionalization of the piperazine (B1678402) ring, which allows for the introduction of substituents without pre-functionalization, thereby shortening synthetic routes. researchgate.netmdpi.com
Photoredox catalysis, using light to drive chemical reactions, has emerged as a powerful tool. mdpi.com Iridium- and ruthenium-based catalysts, as well as organic dyes, can facilitate the formation of α-amino radicals from piperazine precursors, which can then be coupled with a variety of reaction partners. researchgate.netbeilstein-journals.org This approach enables the synthesis of piperazine derivatives with significant substitution on the carbon atoms of the ring, a feat that was previously challenging. researchgate.net These methods provide novel pathways to create analogs of 1-((difluoromethyl)sulfonyl)piperazine with diverse functional groups, which is critical for structure-activity relationship (SAR) studies.
Recent advances also include the development of novel catalytic systems for constructing the core piperazine structure itself or for attaching the sulfonyl group under milder conditions. organic-chemistry.org For instance, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions are standard methods for forming N-aryl bonds in piperazine synthesis. nih.govmdpi.com The ongoing development is focused on creating catalysts with higher turnover numbers, broader substrate scope, and greater tolerance for functional groups, which is essential when working with electronically complex fragments like the difluoromethylsulfonyl group.
Table 1: Comparison of Synthetic Methodologies for Piperazine Functionalization
| Methodology | Description | Advantages | Challenges |
| Traditional Alkylation/Acylation | Reaction of piperazine nitrogen with alkyl halides or acyl chlorides. | Well-established, reliable for N-substitution. | Limited to N-functionalization, can require harsh conditions. |
| Reductive Amination | Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. | Good for creating N-alkyl bonds, often high-yielding. | Requires suitable carbonyl compounds, may affect other reducible groups. |
| Transition-Metal Catalysis | Methods like Buchwald-Hartwig amination for C-N bond formation. nih.govmdpi.com | Excellent for forming N-aryl and N-heteroaryl bonds, broad scope. | Catalyst cost, potential for metal contamination in the final product. |
| Photoredox C-H Functionalization | Use of a photocatalyst to generate a radical on the piperazine ring for subsequent coupling. mdpi.combeilstein-journals.org | Allows direct functionalization of C-H bonds, mild reaction conditions. | Can be difficult to achieve high enantioselectivity. beilstein-journals.org |
| Flow Chemistry Synthesis | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, better temperature/pressure control, easy scalability. sciencedaily.com | Higher initial equipment cost, potential for clogging. |
Exploration of Unconventional Reactivity and Catalysis
The electronic nature of the this compound scaffold—combining the electron-withdrawing sulfonyl group with the basic piperazine nitrogens—presents unique opportunities for exploring unconventional reactivity. Computational methods, such as Density Functional Theory (DFT), are being used to investigate the molecule's electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (LUMO-HOMO). jddtonline.inforesearchgate.net These theoretical studies help predict the most reactive sites on the molecule, guiding the design of new reactions and catalytic cycles. jddtonline.info
For example, the sulfonyl group significantly lowers the basicity of the adjacent nitrogen atom, which alters its nucleophilicity and reactivity in standard coupling reactions. This modulation can be exploited to achieve selective functionalization of the distal nitrogen atom. Researchers are exploring novel catalyst systems that can overcome the intrinsic reactivity challenges posed by such electronically modified piperazines. beilstein-journals.org This includes the design of specialized ligands for transition metals that can facilitate catalysis even with less reactive substrates.
Furthermore, the fluorine atoms on the difluoromethyl group can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which could be harnessed in catalysis. The development of catalysts that can recognize and interact with the fluorinated moiety could lead to highly chemo- and regioselective transformations, opening new avenues for creating complex molecular architectures based on the this compound core.
Integration into Automated Synthesis and High-Throughput Experimentation
The demand for rapid lead optimization in drug discovery has spurred the integration of automated synthesis and high-throughput experimentation (HTE). strath.ac.uk These platforms allow for the parallel execution of hundreds of reactions on a microscale, enabling chemists to quickly screen a wide array of catalysts, reagents, solvents, and reaction conditions. strath.ac.ukanalytical-sales.com
For the this compound scaffold, HTE is invaluable for accelerating the exploration of its chemical space. strath.ac.uk An automated platform can be used to synthesize a library of derivatives by reacting the core scaffold with a diverse set of building blocks. This approach dramatically speeds up the generation of compounds for biological screening and the development of structure-activity relationships (SAR). analytical-sales.com
HTE is not only used for generating libraries of new molecules but also for optimizing synthetic routes. analytical-sales.com By systematically varying parameters, an optimal set of conditions for a key synthetic step can be identified in a fraction of the time it would take using traditional, one-at-a-time experimentation. This is particularly useful for challenging transformations often encountered in fluorination chemistry or when working with complex heterocyclic systems. analytical-sales.com
Table 2: Workflow for High-Throughput Experimentation in Analog Synthesis
| Step | Description | Technology Used | Outcome |
| 1. Design & Planning | A virtual library of derivatives based on the this compound core is designed. | Cheminformatics software. | A set of target molecules and required building blocks. |
| 2. Reagent Preparation | Stock solutions of the core scaffold, building blocks, catalysts, and reagents are prepared. | Automated liquid handlers. | Precisely prepared reagent plates (e.g., 96-well format). |
| 3. Reaction Execution | Reagents are dispensed into microtiter plates, which are then sealed and subjected to controlled heating, mixing, and/or light exposure. | Robotic liquid handlers, plate heaters/shakers, photoreactors. | Parallel execution of hundreds of distinct reactions. |
| 4. Workup & Purification | Post-reaction quenching, extraction, and purification are performed in a parallel format. | Automated solid-phase extraction (SPE) or liquid-liquid extraction units, parallel HPLC systems. | Purified compound library ready for analysis. |
| 5. Analysis & Characterization | The identity and purity of each compound in the library are confirmed. | High-throughput LC-MS (Liquid Chromatography-Mass Spectrometry). | A fully characterized library of novel compounds with associated data. |
Sustainable and Scalable Production of this compound and Related Scaffolds
As promising drug candidates move toward clinical development, the need for sustainable and scalable production methods becomes paramount. The synthesis of fluorinated intermediates often involves hazardous reagents and energy-intensive processes, posing environmental and safety challenges. marketreportanalytics.comagcchem.com Consequently, a significant research effort is directed toward developing "green" and efficient manufacturing processes.
A key trend is the move toward PFAS-free synthesis, avoiding reagents that can lead to persistent environmental pollutants. sciencedaily.com This involves exploring alternative fluorinating agents and reaction pathways that are more environmentally benign. For example, using simple fluoride (B91410) salts like cesium fluoride in continuous flow systems can provide a safer and more efficient alternative to traditional fluorination methods. sciencedaily.com
Flow chemistry, where reactions are conducted in continuous-flow reactors, is another critical area of development. sciencedaily.com This technology offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and reduced waste. For the production of this compound, a multi-step synthesis could be streamlined into a continuous process, minimizing manual handling of hazardous intermediates and facilitating large-scale production. agcchem.com The development of scalable and cost-effective routes is essential for the eventual commercial viability of any pharmaceutical agent derived from this scaffold. marketreportanalytics.comarchivemarketresearch.com
Q & A
Q. Q1. What synthetic strategies are effective for introducing the difluoromethylsulfonyl group to piperazine derivatives, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic substitution or coupling reactions. For example, react piperazine with difluoromethylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to deprotonate the piperazine nitrogen. Monitor progress via TLC (2:1 hexane:ethyl acetate) and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
- Optimization : Control stoichiometry (1.2 equiv. of sulfonylating agent) and temperature (room temperature to 80°C) to minimize side products. Use inert atmospheres to prevent oxidation of sensitive groups .
Structural Characterization
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of 1-((difluoromethyl)sulfonyl)piperazine derivatives?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of substitution via chemical shifts (e.g., sulfonyl groups deshield adjacent protons by ~0.5–1.0 ppm) .
- HRMS/ESI-MS : Verify molecular ion peaks (e.g., m/z 365.1351 for C₁₈H₁₈F₃N₃O₂) and isotopic patterns for fluorine .
- Chromatography :
- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Structure-Activity Relationship (SAR)
Q. Q3. How do electron-withdrawing substituents (e.g., difluoromethylsulfonyl) on piperazine influence bioactivity compared to other sulfonyl groups?
- SAR Insights : The difluoromethyl group enhances metabolic stability and membrane permeability due to reduced basicity of the piperazine nitrogen. Compare with trifluoromethyl or nitro groups: difluoromethylsulfonyl derivatives show 2–3× higher inhibition of LpxH (IC₅₀ = 0.8 µM vs. 2.1 µM for trifluoromethyl) in antibacterial studies .
- Methodology : Use in vitro enzyme assays (e.g., fluorescence polarization) and molecular docking (AutoDock Vina) to map interactions with hydrophobic enzyme pockets .
Biological Activity & Mechanisms
Q. Q4. What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?
- Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ = 12 µM) with cisplatin as a positive control .
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- Mechanistic Studies : Western blotting for caspase-3/9 activation and mitochondrial membrane potential (JC-1 dye) .
Data Contradictions & Resolution
Q. Q5. How can discrepancies in biological activity data between similar sulfonylpiperazine derivatives be resolved?
- Root Causes : Variability in assay conditions (e.g., serum concentration affecting compound solubility) or stereochemical impurities.
- Resolution :
- Reproducibility : Standardize protocols (e.g., 10% FBS in DMEM for cell culture) .
- Chiral HPLC : Separate enantiomers (e.g., CHIRALPAK IG-3 column) to isolate active stereoisomers .
Computational Modeling
Q. Q6. Which computational tools predict the binding modes of sulfonylpiperazine derivatives to tyrosine kinases?
- Docking : Use Schrödinger Suite or MOE with crystal structures (PDB: 4R3Q for EGFR kinase). The difluoromethylsulfonyl group forms hydrogen bonds with Lys298 and hydrophobic contacts with Leu347 .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
Advanced Functionalization
Q. Q7. What strategies enable regioselective functionalization of this compound for targeted drug delivery?
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach targeting moieties (e.g., folic acid) via triazole linkers. Optimize with sodium ascorbate (0.6 equiv.) and CuSO₄ (0.3 equiv.) in H₂O:DCM (1:2) .
- Prodrug Design : Esterify hydroxyl groups (e.g., with acetyl) for enhanced bioavailability, followed by enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
